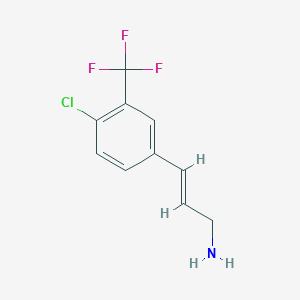
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene typically involves the bromination of 1-butoxy-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(2-Hydroxy-1-butoxyethyl)-3-methylbenzene.
Oxidation: 1-(2-Oxo-1-butoxyethyl)-3-methylbenzene.
Reduction: 1-(2-Butoxyethyl)-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the butoxyethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
Comparison: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
1-(2-bromo-1-butoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-8-15-13(10-14)12-7-5-6-11(2)9-12/h5-7,9,13H,3-4,8,10H2,1-2H3 |
Clave InChI |
GVFDZUIGTYRWKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CBr)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)

![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)



